molecular formula C10H11N3O2 B12861068 4-Phenethyl-1,2,4-triazolidine-3,5-dione

4-Phenethyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B12861068
M. Wt: 205.21 g/mol
InChI Key: XMKNKWYHTBZGLL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Phenethyl-1,2,4-triazolidine-3,5-dione involves several steps. One common method starts with the reaction of hydrazine and diethyl carbonate. The product of this step is then reacted with phenyl isocyanate, which is subsequently transformed into 4-Phenylurazole. Cyclization and subsequent oxidation yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 4-Phenethyl-1,2,4-triazolidine-3,5-dione involves its reactivity as a dienophile in Diels-Alder reactions. It reacts rapidly with dienes to form stable adducts, which are useful in various synthetic applications . The molecular targets and pathways involved in its action are primarily related to its ability to form covalent bonds with other molecules during these reactions.

Comparison with Similar Compounds

4-Phenethyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds such as:

These compounds share similar chemical structures and reactivity, but this compound is unique in its specific applications and properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-phenylethyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C10H11N3O2/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15)

InChI Key

XMKNKWYHTBZGLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)NNC2=O

Origin of Product

United States

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